5-chlorobenzo[h][1,6]naphthyridine
Overview
Description
5-chlorobenzo[h][1,6]naphthyridine is a heterocyclic compound that belongs to the benzonaphthyridine family. This compound is characterized by a fused ring system consisting of a benzene ring and a naphthyridine ring, with a chlorine atom attached to the benzene ring. Benzonaphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorobenzo[h][1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-chlorobenzo[h][1,6]naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonaphthyridines with various functional groups (e.g., amines, ethers, thiols).
Electrophilic Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Reduction: Formation of dihydrobenzonaphthyridines.
Oxidation: Formation of carboxylic acids, ketones, or other oxidized derivatives.
Scientific Research Applications
5-chlorobenzo[h][1,6]naphthyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: Investigated for its potential as an antimicrobial, antiviral, and antiparasitic agent.
Medicine: Explored for its anticancer properties, particularly against various cancer cell lines such as H1299, A549, HeLa, and CEM-SS.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5-chlorobenzo[h][1,6]naphthyridine varies depending on its application:
Anticancer Activity: The compound exerts its effects by inhibiting key enzymes involved in cancer cell proliferation, such as protein kinase CK2.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
Anti-Alzheimer Activity: Inhibits AChE and BChE, leading to increased levels of acetylcholine in the brain, which helps alleviate symptoms of Alzheimer’s disease.
Comparison with Similar Compounds
5-chlorobenzo[h][1,6]naphthyridine can be compared with other benzonaphthyridine derivatives:
Benzo[h][1,6]naphthyridine: Lacks the chlorine substituent but shares similar biological activities.
Benzo[c][1,5]naphthyridine: Differently substituted benzonaphthyridine with distinct chemical and biological properties.
Tetrahydrobenzo[h][1,6]naphthyridine: Reduced form with enhanced anti-Alzheimer activity due to dual AChE and BChE inhibitory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-chlorobenzo[h][1,6]naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDNSZJOIAGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448442 | |
Record name | Benzo[h]-1,6-naphthyridine, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23985-96-8 | |
Record name | Benzo[h]-1,6-naphthyridine, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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